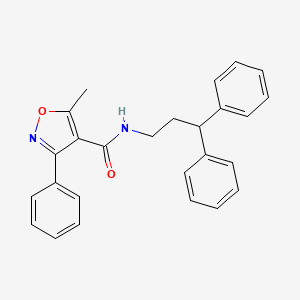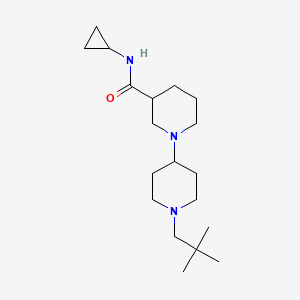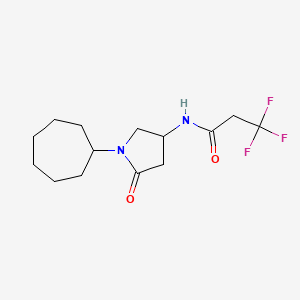
N-(3,3-diphenylpropyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,3-diphenylpropyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide, also known as DPI, is a chemical compound that has gained significant attention in scientific research due to its potential as a tool for studying the mechanisms of action of various biological processes. DPI is a potent inhibitor of protein kinase C (PKC), a family of enzymes that play a critical role in many cellular signaling pathways.
作用机制
N-(3,3-diphenylpropyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide acts as a potent inhibitor of PKC by binding to the enzyme's ATP-binding site, preventing the enzyme from phosphorylating its substrates. PKC is a critical regulator of many cellular processes, and its dysregulation has been implicated in various diseases, including cancer, diabetes, and neurological disorders. N-(3,3-diphenylpropyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide's ability to inhibit PKC activity has made it a valuable tool for studying the role of PKC in these diseases and developing potential therapies.
Biochemical and Physiological Effects
N-(3,3-diphenylpropyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. N-(3,3-diphenylpropyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
实验室实验的优点和局限性
N-(3,3-diphenylpropyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has several advantages as a tool for studying PKC, including its high potency and specificity for PKC inhibition. However, N-(3,3-diphenylpropyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
未来方向
Future research on N-(3,3-diphenylpropyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide could focus on developing more potent and specific PKC inhibitors based on the N-(3,3-diphenylpropyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide structure. Additionally, researchers could investigate the potential therapeutic applications of N-(3,3-diphenylpropyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide and its derivatives in various diseases, including cancer, diabetes, and neurological disorders. Furthermore, future studies could explore the use of N-(3,3-diphenylpropyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide as a tool for studying the role of PKC in various cellular processes and signaling pathways.
合成方法
The synthesis of N-(3,3-diphenylpropyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide involves several steps, starting with the reaction of 3,3-diphenylpropylamine with methyl isoxazole-4-carboxylate to form the corresponding amide. The amide is then treated with trifluoroacetic acid to remove the protecting group, resulting in the formation of N-(3,3-diphenylpropyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide. The overall yield of N-(3,3-diphenylpropyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide synthesis is approximately 25%.
科学研究应用
N-(3,3-diphenylpropyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has been widely used in scientific research as a tool to study the role of PKC in various biological processes. PKC is involved in many cellular signaling pathways, including cell proliferation, differentiation, and apoptosis. N-(3,3-diphenylpropyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has been shown to inhibit the activity of PKC in vitro and in vivo, making it a valuable tool for studying the role of PKC in these processes.
属性
IUPAC Name |
N-(3,3-diphenylpropyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c1-19-24(25(28-30-19)22-15-9-4-10-16-22)26(29)27-18-17-23(20-11-5-2-6-12-20)21-13-7-3-8-14-21/h2-16,23H,17-18H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJUUXSNKLAGRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NCCC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,3-diphenylpropyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 3-(3-methoxybenzyl)-1-[(4-pyridinylthio)acetyl]-3-piperidinecarboxylate](/img/structure/B6046461.png)


![5-(3-methoxyphenyl)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1,2,4-triazin-3-amine](/img/structure/B6046470.png)
![5-{[3-(methoxymethyl)-1-pyrrolidinyl]methyl}-3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazole](/img/structure/B6046475.png)
![1-(3,4-difluorobenzyl)-3-hydroxy-3-({[(1-methyl-1H-imidazol-2-yl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6046476.png)
![2-(2,4-dichlorophenoxy)-N'-[4-(diethylamino)-2-hydroxybenzylidene]acetohydrazide](/img/structure/B6046483.png)
![2,4-dichloro-5-[(cyclohexylamino)sulfonyl]-N-phenylbenzamide](/img/structure/B6046485.png)
![5-methyl-N'-{[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}-3-thiophenecarbohydrazide](/img/structure/B6046501.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(2-phenylimidazo[1,2-a]pyridin-8-yl)acetamide hydrochloride](/img/structure/B6046510.png)
![methyl 2-[({2-[2-(1,3-benzodioxol-5-yloxy)propanoyl]hydrazino}carbonothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6046513.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-N-methyl-4-(4-methyl-1-piperazinyl)benzamide](/img/structure/B6046518.png)
![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6046532.png)
![7-(2-cyclohexylethyl)-2-isobutyryl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6046548.png)